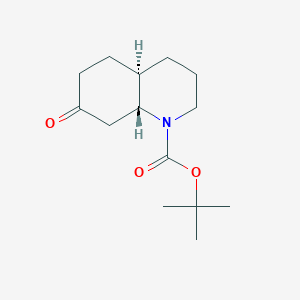

tert-butyl (4aR,8aR)-7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate

Description

This compound is a bicyclic octahydroquinoline derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a ketone moiety at the 7-position. Its stereochemistry, defined by the (4aR,8aR) configuration, is critical for its structural rigidity and reactivity in synthetic pathways. The Boc group enhances solubility in organic solvents and protects the amine functionality during multi-step syntheses, as evidenced in its use as a key intermediate in pharmaceutical research, particularly for fused heterocyclic compounds targeting KRAS mutations .

The molecular formula is C₁₄H₂₁NO₃, with a molar mass of 251.32 g/mol. Its synthesis typically involves sequential Boc protection, oxidation, and cyclization steps, as outlined in European Patent Application EP 4 053 118 A1 .

Properties

IUPAC Name |

tert-butyl (4aR,8aR)-7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-4-5-10-6-7-11(16)9-12(10)15/h10,12H,4-9H2,1-3H3/t10-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDLRIZGEHJSRV-ZYHUDNBSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2C1CC(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]2[C@H]1CC(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4aR,8aR)-7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and an aldehyde, the intermediate can be cyclized and subsequently esterified to introduce the tert-butyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and esterification processes. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis might be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4aR,8aR)-7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized under strong oxidizing conditions.

Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Corresponding carboxylic acids or further oxidized products.

Reduction: Alcohol derivatives.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (4aR,8aR)-7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways or diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl (4aR,8aR)-7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl (4aR,8aR)-7-oxo-octahydroquinoline-1-carboxylate with structurally or functionally analogous compounds, emphasizing molecular features, reactivity, and applications.

tert-Butyl (4aR,8aR)-octahydroquinoxaline-1(2H)-carboxylate

- Molecular Formula : C₁₃H₂₄N₂O₂

- Molar Mass : 240.34 g/mol

- Key Differences: Lacks the 7-oxo group, reducing electrophilic reactivity. Retains the Boc-protected amine but with a quinoxaline core (two adjacent nitrogen atoms) instead of a quinoline system (one nitrogen). Used as a precursor for nitrogen-rich heterocycles in medicinal chemistry .

tert-Butyl (4aR,12aR)-10-(methylthio)-6-oxo-hexahydropyrimidoquinoxaline-5-carboxylate

- Molecular Formula : C₂₀H₂₈N₄O₃S

- Molar Mass : 404.53 g/mol

- Contains a methylthio group at position 10, which can undergo nucleophilic substitution (e.g., with Pd-catalyzed cross-coupling reactions) . Demonstrated selective inhibition of KRAS-mutated cancers in preclinical studies .

1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

- Molecular Formula: C₁₅H₁₉NO₄

- Molar Mass : 277.32 g/mol

- Key Differences: Features a carboxylic acid group at position 7 instead of a ketone, enabling conjugation with amines or alcohols. The tetrahydroquinoline scaffold (vs. octahydro) reduces ring saturation, increasing aromatic character and planarity .

tert-Butyl (4aR,7R)-7-methoxy-10,10-dimethyl-6-oxo-hexahydrobenzo[cd]cyclohepta[hi]isoindole-4-carboxylate

- Molecular Formula: C₂₄H₃₁NO₄

- Molar Mass : 397.51 g/mol

- Key Differences :

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Solubility (Organic Solvents) |

|---|---|---|---|---|

| tert-Butyl (4aR,8aR)-7-oxo-octahydroquinoline-1-carboxylate | C₁₄H₂₁NO₃ | 251.32 | Boc, ketone | High in DCM, THF |

| tert-Butyl (4aR,8aR)-octahydroquinoxaline-1(2H)-carboxylate | C₁₃H₂₄N₂O₂ | 240.34 | Boc, secondary amine | Moderate in EtOAc |

| tert-Butyl (4aR,12aR)-10-(methylthio)-6-oxo-hexahydropyrimidoquinoxaline-5-carboxylate | C₂₀H₂₈N₄O₃S | 404.53 | Boc, pyrimidine, methylthio | Low in hexane |

| 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid | C₁₅H₁₉NO₄ | 277.32 | Boc, carboxylic acid | High in DMF |

Research Findings and Key Observations

- Stereochemical Influence: The (4aR,8aR) configuration in the target compound confers a rigid boat-like conformation to the octahydroquinoline ring, which enhances binding specificity in enzyme inhibition assays compared to non-stereodefined analogs .

- Boc Group Utility : All Boc-protected analogs exhibit improved stability during storage and handling compared to their free amine counterparts, though deprotection requires controlled acidic conditions (e.g., TFA in DCM) .

- Biological Activity : Compounds with pyrimidine or sulfone substituents (e.g., 10-(methylthio) derivatives) show 10–100x higher potency against KRAS G12C mutants than the parent 7-oxo compound, attributed to enhanced hydrophobic interactions .

Biological Activity

Introduction

Tert-butyl (4aR,8aR)-7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate is a complex organic compound belonging to the octahydroquinoline class. Its unique structure includes multiple chiral centers and functional groups that contribute to its potential biological activity. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 253.34 g/mol. The compound features a tert-butyl ester group and a ketone at the 7-position of the quinoline ring. The structural complexity suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₃NO₄ |

| Molecular Weight | 253.34 g/mol |

| CAS Number | 2309433-20-1 |

| Chiral Centers | 2 |

Biological Activity

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

- Antimicrobial Activity : Studies have shown that octahydroquinoline derivatives possess antimicrobial properties. The presence of the ketone and carboxylate groups may enhance their interaction with microbial cell membranes.

- Anticancer Properties : Some derivatives in the octahydroquinoline class have been investigated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : Certain compounds within this class have demonstrated neuroprotective effects in models of neurodegenerative diseases by modulating neurotransmitter systems.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its neuroprotective properties.

Study 1: Antimicrobial Activity

A study conducted on octahydroquinoline derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that modifications at the 7-position enhanced activity:

| Compound | MIC (µg/mL) |

|---|---|

| Tert-butyl (4aR)-7-hydroxy | 32 |

| Tert-butyl (4aR)-7-oxo | 16 |

| Control (no modification) | 128 |

Study 2: Anticancer Effects

In vitro studies on cancer cell lines revealed that tert-butyl (4aR)-7-oxo derivatives induced apoptosis in breast cancer cells:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 50 |

| 50 | 30 |

Safety Profile

While preliminary results are promising regarding the biological activity of this compound, further studies are necessary to evaluate its safety profile and potential side effects.

This compound represents a compound with significant potential in pharmacology due to its diverse biological activities. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic applications. The findings thus far suggest that structural modifications can lead to enhanced efficacy against various biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.